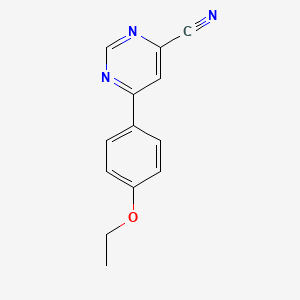
6-(4-Ethoxyphenyl)pyrimidine-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-Ethoxyphenyl)pyrimidine-4-carbonitrile is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are a class of organic compounds characterized by a six-membered ring structure containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Ethoxyphenyl)pyrimidine-4-carbonitrile typically involves the reaction of 4-ethoxybenzaldehyde with malononitrile and urea in the presence of a base such as piperidine. The reaction is carried out in ethanol under reflux conditions for several hours. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and efficiency. Continuous flow reactors and automated systems are often employed to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
6-(4-Ethoxyphenyl)pyrimidine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced pyrimidine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Pyrimidine derivatives with oxidized functional groups.
Reduction: Reduced pyrimidine derivatives with hydrogenated functional groups.
Substitution: Pyrimidine derivatives with substituted nucleophiles.
Scientific Research Applications
6-(4-Ethoxyphenyl)pyrimidine-4-carbonitrile has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 6-(4-Ethoxyphenyl)pyrimidine-4-carbonitrile involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 6-(4-Methoxyphenyl)pyrimidine-4-carbonitrile
- 6-(4-Fluorophenyl)pyrimidine-4-carbonitrile
- 6-(4-Chlorophenyl)pyrimidine-4-carbonitrile
Comparison
6-(4-Ethoxyphenyl)pyrimidine-4-carbonitrile is unique due to the presence of the ethoxy group, which imparts distinct chemical and biological properties. Compared to its methoxy, fluoro, and chloro analogs, the ethoxy derivative may exhibit different reactivity and potency in various applications. For instance, the ethoxy group can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for specific research and industrial purposes .
Properties
Molecular Formula |
C13H11N3O |
|---|---|
Molecular Weight |
225.25 g/mol |
IUPAC Name |
6-(4-ethoxyphenyl)pyrimidine-4-carbonitrile |
InChI |
InChI=1S/C13H11N3O/c1-2-17-12-5-3-10(4-6-12)13-7-11(8-14)15-9-16-13/h3-7,9H,2H2,1H3 |
InChI Key |
SEQAAADMCOIRIP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC=NC(=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















